Naphtho[1,8-cd][1,2]oxathiole
Description
Historical Context and Evolution of Peri-Fused Naphthalene (B1677914) Derivatives Research
The study of peri-fused naphthalene derivatives, a unique class of polycyclic aromatic compounds, has a rich history rooted in the exploration of dye chemistry and the quest for novel molecular architectures. The term "peri" refers to the specific substitution pattern on the naphthalene core at the 1 and 8 positions. wikipedia.org Due to the rigid naphthalene skeleton, these substituents are held in close proximity, approximately 2.5 Å apart, which is within the van der Waals radius for many atoms. wikipedia.org This enforced closeness gives rise to unusual chemical and physical properties, a phenomenon often termed "peri-interaction." acs.orgrsc.org
Early research in the late 19th and early 20th centuries was largely driven by the synthesis of naphthalic acid and its derivatives, which served as important precursors for pigments and dyes. A significant milestone was the preparation of 1-amino-naphthalene-8-sulfonic acid, a key intermediate that opened pathways to various peri-naphthalenes. wikipedia.org The dinitration of naphthalene to yield 1,8-dinitronaphthalene, followed by its reduction to the corresponding diamine, was another foundational route in the exploration of these systems. wikipedia.org
The mid-20th century saw a burgeoning interest in the fundamental understanding of the electronic and steric effects of peri-substitution. The concept of "proton sponges," exemplified by 1,8-bis(dimethylamino)naphthalene, emerged from this era. wikipedia.org This compound's exceptionally high basicity is a direct consequence of the relief of steric strain upon protonation, a classic example of the unique reactivity conferred by the peri-positioning. wikipedia.org
More recent decades have witnessed an expansion of research into peri-annulated heterocyclic systems, where a heterocyclic ring is fused to the naphthalene backbone at the 1,8-positions. researchgate.netacs.org This has led to the development of a diverse array of compounds with applications in materials science, including organic conductors, luminophores, and photochromic materials. researchgate.net The systematic investigation of these heterocycles has been driven by the desire to fine-tune electronic properties by incorporating different heteroatoms such as nitrogen, oxygen, and sulfur. researchgate.net
Structural Classification and Nomenclature within the Naphtho[1,8-cd]researchgate.netmdpi.comoxathiole Family
The Naphtho[1,8-cd] researchgate.netmdpi.comoxathiole family represents a specific class of peri-annulated naphthalene heterocycles containing a five-membered ring with one oxygen and one sulfur atom fused to the naphthalene core at the 1 and 8 positions. The nomenclature of these compounds follows the standardized IUPAC system for fused-ring systems.
A prominent and well-studied member of this family is Naphtho[1,8-cd] researchgate.netmdpi.comoxathiole 2,2-dioxide , which is also widely known by its common name, 1,8-Naphthosultone (B1194518) . chemscene.comsigmaaldrich.comsigmaaldrich.comscbt.com The term "sultone" denotes a cyclic sulfonic ester. In this molecule, the sulfur atom is in a +6 oxidation state, bonded to two oxygen atoms (a sulfonyl group), the naphthalene ring, and the bridging oxygen atom.
The systematic naming conventions for this compound include:
IUPAC Name: 2H-2lambda6-Naphtho[1,8-cd] researchgate.netmdpi.comoxathiole-2,2-dione epa.gov
Systematic Name: Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide epa.gov
Other synonyms for 1,8-Naphthosultone include: scbt.com
naphthalene-1,8-sultone chemscene.com
1-Naphthol-8-sulfonic acid sultone scbt.com
8-Hydroxynaphthalene-1-sulfonic acid sultone scbt.com
The parent compound, Naphtho[1,8-cd] researchgate.netmdpi.comoxathiole, where the sulfur is in a lower oxidation state, is also known but less commonly studied. epa.gov The focus of much of the research has been on the more stable and synthetically accessible dioxide derivative.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Common Synonyms |
| Naphtho[1,8-cd] researchgate.netmdpi.comoxathiole 2,2-dioxide | 83-31-8 chemscene.comsigmaaldrich.comsigmaaldrich.comscbt.comepa.govbldpharm.comarctomsci.com | C₁₀H₆O₃S chemscene.comsigmaaldrich.comsigmaaldrich.comscbt.com | 206.22 g/mol chemscene.comsigmaaldrich.comsigmaaldrich.comscbt.comepa.gov | 1,8-Naphthosultone, naphthalene-1,8-sultone chemscene.com |
Broader Significance of Peri-Annulated Heterocycles in Contemporary Chemical Research
Peri-annulated heterocycles have emerged as a significant and versatile class of compounds in modern chemical research due to their unique structural and electronic properties. researchgate.netacs.org The fusion of a heterocyclic ring at the peri-positions of a naphthalene core creates a rigid, planar system with distinct characteristics that are not observed in other aromatic systems. wikipedia.org
Key areas of significance include:
Materials Science: These compounds are extensively investigated for their applications as functional materials. researchgate.net Their rigid and extended π-systems make them suitable candidates for organic semiconductors, with potential uses in organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.com The ability to tune their electronic properties by modifying the heteroatoms or substituents on the naphthalene ring allows for the design of materials with specific absorption and emission characteristics, leading to their use as fluorescent dyes and luminophores. researchgate.netnih.gov
Medicinal Chemistry: Naphthalene-based structures are found in numerous bioactive compounds and pharmaceuticals. nih.gov The incorporation of heterocyclic moieties can further enhance their biological activity. ijsrtjournal.com Research has explored the potential of naphthalene-heterocycle hybrids as antitumor, anti-inflammatory, and antituberculosis agents. nih.gov The unique geometry of peri-annulated systems can also be exploited to design molecules that interact specifically with biological targets.
Supramolecular Chemistry and Host-Guest Chemistry: The constrained geometry of peri-substituted naphthalenes makes them excellent building blocks for creating complex supramolecular assemblies. nih.gov The "proton sponge" and "hydride sponge" are classic examples of how the peri-space can be utilized to create highly specific binding sites. wikipedia.org This principle is extended to the design of sophisticated host molecules for ion and neutral molecule recognition.
Organic Synthesis: The synthesis of peri-annulated heterocycles often involves novel and interesting chemical transformations. acs.org The development of new synthetic methodologies to construct these strained ring systems is an active area of research. These compounds also serve as versatile intermediates for the synthesis of more complex polycyclic aromatic systems. mdpi.compreprints.orgumn.edu For instance, the ring-opening of certain naphtho[1,8-de] researchgate.netmdpi.comoxazine (B8389632) derivatives provides a route to 1,2,8-trisubstituted naphthalenes. mdpi.compreprints.org
The continued exploration of peri-annulated heterocycles promises to yield new materials with tailored properties and novel compounds with significant biological activities, underscoring their importance in contemporary chemical research.
Structure
3D Structure
Properties
CAS No. |
209-21-2 |
|---|---|
Molecular Formula |
C10H6OS |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-oxa-3-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6OS/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
CKPFNQYSVKOWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)OSC3=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 1,8 Cd 1 2 Oxathiole and Its Analogues
Synthetic Approaches to the Naphtho[1,8-cd]wikipedia.orgmdpi.comoxathiole Ring System
The construction of the core Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiole skeleton is a key challenge, with research focusing on various cyclization strategies. These methods often rely on carefully designed naphthalene (B1677914) precursors bearing reactive groups at the 1- and 8-positions, facilitating the formation of the fused oxathiole ring.
Pyrolytic Cyclization and Isomerization Routes to Naphtho[1,8-cd]wikipedia.orgmdpi.comoxathiol-2-oxide
Detailed research findings on the specific pyrolytic cyclization and isomerization routes to form Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiol-2-oxide are not extensively documented in the reviewed literature. However, thermal methods are known to induce cyclization in similarly strained peri-substituted naphthalenes. For instance, the steric strain between substituents in the 1,8-positions of naphthalene derivatives can lead to unexpected rearrangements and cyclizations under thermal conditions. nih.govnih.gov These reactions often proceed through highly strained intermediates, which can subsequently rearrange to form new heterocyclic rings. While not a direct example, the thermally induced dehydro-aromatization used to create fused porphyrin systems from meso-substituted porphyrins highlights the utility of thermal reactions in forming fused aromatic structures.
Oxidative Cyclization Reactions in the Formation of Related Peri-Fused Oxathioles
Oxidative cyclization represents a powerful strategy for the formation of fused heterocyclic systems. In the context of analogous peri-fused structures, the oxidation of appropriately substituted precursors has proven effective. For example, the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime with reagents like lead(IV) acetate (B1210297) or phenyliodonium (B1259483) diacetate leads to the formation of Naphtho[1,8-de] wikipedia.orgmdpi.comoxazine (B8389632) derivatives. mdpi.compreprints.org This type of reaction, involving the formation of a new heteroatom-heteroatom bond and subsequent cyclization, provides a conceptual framework for the potential synthesis of Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiole. The synthesis of triazolo[5,1-b]purines through diacetoxyiodobenzene-mediated oxidative cyclization of Schiff bases further illustrates the utility of hypervalent iodine reagents in constructing fused heterocycles under mild conditions. mdpi.com
The general class of thiosulfinates, which includes the Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiole S-oxide structure, are commonly synthesized via the oxidation of their corresponding disulfides. wikipedia.org This suggests that a potential route to the target ring system could involve the oxidative cyclization of a 1-mercapto-8-sulfenylnaphthalene precursor.
Ring-Forming Reactions Involving Naphthalene-1,8-disubstituted Precursors
The proximity of substituents at the C1 and C8 positions of the naphthalene core is a recurring theme in the synthesis of peri-fused systems. The strain inherent in 1,8-disubstituted naphthalenes can be a driving force for cyclization. nih.govnih.gov For instance, the reaction between dimethylamino-1-naphthaldehyde and benzoyl chloride results in a dihydro benzolinium compound due to the close proximity of the interacting groups. nih.gov
The synthesis of various 1,8-naphthalimide (B145957) derivatives often starts from 1,8-naphthalic anhydride (B1165640), which can be readily functionalized. mdpi.comresearchgate.net These functionalized naphthalimides can then serve as precursors for further cyclization reactions. Although not leading to an oxathiole, these examples underscore the importance of 1,8-disubstituted naphthalenes as versatile starting materials for a range of fused heterocycles. The synthesis of Naphtho[1,8-de] wikipedia.orgmdpi.comoxazine from the cyclodehydration of 6,6′,7,7′-tetramethoxygossypol dioxime is another example of a ring-forming reaction utilizing a complex, pre-organized naphthalene derivative. mdpi.com
Derivatization and Functionalization Strategies of the Naphtho[1,8-cd]wikipedia.orgmdpi.comoxathiole Core
Once the Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiole ring system is constructed, its further modification is crucial for tuning its properties and exploring its potential applications. Strategies for introducing substituents and developing advanced catalytic methods for structural modification are key areas of investigation.
Introduction of Substituents via Regioselective Transformations
Specific studies on the regioselective functionalization of the Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiole core are not prominent in the available literature. However, general principles of electrophilic aromatic substitution on naphthalene derivatives can be considered. The electronic nature of the oxathiole ring would be expected to direct incoming electrophiles to specific positions on the naphthalene nucleus. For example, methods for the regioselective functionalization of 1-substituted naphthalenes often rely on directing group strategies to achieve C-H activation at specific positions.
In related systems, such as naphtho[1,2-b:8,7-b']- and -[1,2-b:5,6-b']dithiophenes, functionalization is achieved by first introducing chloro-substituents which can then be further modified, demonstrating a viable approach to derivatization. nih.gov
Development of Advanced Catalytic Methods for Structural Modification
While specific catalytic methods for the structural modification of Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiole are not detailed in the surveyed literature, the broader field of catalytic C-H functionalization offers potential avenues for its derivatization. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds. The synthesis of fused bis-tetrahydrofurans using sequential Pd-catalyzed carboetherification reactions highlights the power of catalytic methods in constructing complex heterocyclic scaffolds.
The development of catalytic methods for the enantioselective cycloaddition to form functionalized chiral spirocyclohexene-oxetanes demonstrates the potential for creating stereochemically complex molecules from relatively simple precursors. researchgate.net Such advanced catalytic approaches could, in principle, be adapted for the asymmetric synthesis or functionalization of the Naphtho[1,8-cd] wikipedia.orgmdpi.comoxathiole core.
Elucidation of Reaction Mechanisms and Reactivity Patterns of Naphtho 1,8 Cd 1 2 Oxathiole
Mechanistic Investigations of Intramolecular Rearrangements and Isomerizations
The inherent strain in the peri-fused ring system of naphtho[1,8-cd] researchgate.netmdpi.comoxathiole makes it susceptible to various intramolecular rearrangements, particularly under thermal conditions.
The formation of naphtho[1,8-cd] researchgate.netmdpi.comoxathiole-2-oxide via pyrolysis often involves the thermal decomposition of precursor molecules. While specific studies on the direct pyrolysis leading to this exact sulfoxide (B87167) are not extensively detailed in the provided context, the principles of pyrolysis in related condensed-phase environments offer valuable insights. umn.edu The thermal breakdown of macromolecules in such environments is a foundational aspect of biomass conversion, highlighting the importance of the condensed phase in mediating pyrolytic reactions. umn.edu
In analogous systems, such as the pyrolysis of fuel oils, complex polycyclic aromatic hydrocarbons are formed through intricate reaction pathways. nih.gov The study of such pyrolytic processes often requires advanced analytical techniques to identify the resulting products. nih.gov The general principles suggest that gas-phase and condensed-phase pyrolysis of a suitable precursor would likely proceed through the elimination of small molecules and subsequent cyclization driven by the relief of steric strain inherent in the 1,8-disubstituted naphthalene (B1677914) core. The specific nature of the leaving groups and the reaction conditions would be critical in directing the reaction towards the desired naphtho[1,8-cd] researchgate.netmdpi.comoxathiole-2-oxide.
Reactivity of the Sultone Ring System Towards Nucleophilic Species
The sultone ring in derivatives such as naphtho[1,8-cd] researchgate.netmdpi.comoxathiole-2,2-dioxide (1,8-naphthosultone) is a key functional group that governs the compound's reactivity, particularly towards nucleophiles. chemimpex.comchemscene.com
The reaction of 1,8-naphthosultone (B1194518) with nucleophiles typically results in the cleavage of the sulfur-oxygen bond. researchgate.net This reactivity is a cornerstone of its application in synthesis. For instance, treatment with various nucleophiles leads to the formation of 8-substituted naphthalene-1-sulfonic acid derivatives. This ring-opening is a versatile method for introducing a sulfonic acid group at the 1-position and another functional group at the 8-position of the naphthalene ring.
| Nucleophile | Product | Reference |
| Amine (R-NH2) | 8-(Alkylamino)naphthalene-1-sulfonic acid | chemimpex.com |
| Alkoxide (R-O⁻) | 8-Alkoxynaphthalene-1-sulfonic acid | wikipedia.org |
| Water (H₂O) | 8-Hydroxynaphthalene-1-sulfonic acid | sigmaaldrich.comscbt.com |
This table illustrates the general products formed from the nucleophilic ring-opening of 1,8-naphthosultone.
The unique reactivity of 1,8-naphthosultone makes it a valuable precursor for creating a variety of derivatives. chemimpex.com A significant application is in the synthesis of sulfonamides, which are crucial in the development of pharmaceuticals and agrochemicals. chemimpex.com The reaction with amines to form sulfonamides is a key derivatization strategy. chemimpex.com
Furthermore, 1,8-naphthosultone serves as an intermediate in the synthesis of more complex structures. For example, it can be used to create building blocks for calixnaphthalenes, a class of macrocyclic compounds. researchgate.net The chemical transformations of the sultone are central to constructing these larger, functional molecules. researchgate.net
Exploration of Reactive Intermediates and Transition States in Naphtho[1,8-cd]researchgate.netmdpi.comoxathiole Chemistry
The chemistry of peri-substituted naphthalenes is often characterized by the formation of unique and sometimes unstable intermediates and transition states due to the close proximity of the substituents at the 1 and 8 positions. nih.gov In the case of naphtho[1,8-cd] researchgate.netmdpi.comoxathiole and its derivatives, the strain within the five-membered heterocyclic ring significantly influences the energy landscape of its reactions.
Studies on related strained 1,8-naphthalene derivatives have revealed unprecedented rearrangements that proceed through highly strained intermediates. For example, the steric hindrance between substituents in the peri positions can lead to the formation of strained oxazinium intermediates that undergo unexpected fragmentation and rearrangement of the naphthalene core under mild conditions. nih.gov Density functional theory (DFT) studies have been employed to confirm the proposed mechanisms and characterize the transition states involved in these transformations. nih.gov
While direct experimental observation of reactive intermediates for naphtho[1,8-cd] researchgate.netmdpi.comoxathiole is challenging, computational studies on related systems, such as acyl pyrrolyl naphthalenes, provide insights into the electronic structure and frontier molecular orbitals that dictate reactivity. mdpi.com These studies help in understanding intramolecular charge transfer and the nature of the excited states, which are crucial for predicting photochemical behavior and reaction pathways. mdpi.com The isomerization of related naphtho[1,2-d]isoxazole 2-oxides to nitrile oxides also points to the existence of transient, high-energy intermediates. mdpi.compreprints.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization of Naphtho 1,8 Cd 1 2 Oxathiole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural picture of Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide can be assembled.
Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), would exhibit signals corresponding to the six aromatic protons. The peri-substitution pattern of the naphthalene (B1677914) core results in a distinct set of coupled multiplets. The chemical shifts are influenced by the electron-withdrawing nature of the sultone functionality. Protons on the naphthalene ring are typically observed in the downfield region, generally between 7.0 and 8.5 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide would display ten distinct carbon signals, corresponding to the ten carbon atoms in its structure. The carbon atoms directly bonded to the oxygen and sulfur atoms of the sultone ring, as well as the quaternary carbons at the ring junctions, would show characteristic chemical shifts. The carbonyl-like carbon of the sultone group is typically found in the highly deshielded region of the spectrum.
| Proton (¹H) | Exemplary Chemical Shift (ppm) | Carbon (¹³C) | Exemplary Chemical Shift (ppm) |
| H-2 | 7.8 - 8.2 | C-1 | 130 - 135 |
| H-3 | 7.4 - 7.7 | C-2 | 120 - 125 |
| H-4 | 7.9 - 8.3 | C-3 | 128 - 132 |
| H-5 | 7.9 - 8.3 | C-4 | 118 - 122 |
| H-6 | 7.4 - 7.7 | C-5 | 128 - 132 |
| H-7 | 7.8 - 8.2 | C-6 | 120 - 125 |
| C-4a | 135 - 140 | ||
| C-5a | 115 - 120 | ||
| C-8a | 140 - 145 | ||
| C-8b | 125 - 130 |
Note: The chemical shift values presented are typical ranges for this class of compound and may vary based on the solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide, COSY spectra would show correlations between adjacent protons on the naphthalene rings, allowing for the tracing of the spin systems and unambiguous assignment of neighboring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide is dominated by strong absorptions characteristic of the sultone functional group. The key vibrational modes would include the asymmetric and symmetric stretching of the S=O bonds, which are typically observed as strong bands in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-O-S stretching vibration would also give rise to a characteristic band. Additionally, the spectrum would feature absorptions corresponding to the aromatic C-H stretching and C=C bending vibrations of the naphthalene ring system.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Sultone (S=O) | Asymmetric Stretch | 1350 - 1400 |
| Sultone (S=O) | Symmetric Stretch | 1150 - 1200 |
| Sultone (C-O-S) | Stretch | 1000 - 1100 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Bend | 1450 - 1600 |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns. For Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide (C₁₀H₆O₃S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. researchgate.net
Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 206. The fragmentation pattern would be expected to involve the loss of sulfur dioxide (SO₂), a common fragmentation pathway for sultones, leading to a significant fragment ion. Further fragmentation of the resulting naphthoxy cation could also be observed.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | 206 | Molecular Ion |
| [M-SO₂]⁺ | 142 | [C₁₀H₆O]⁺ |
This fragmentation analysis, in conjunction with NMR and vibrational spectroscopy data, provides a comprehensive and unambiguous structural confirmation of Naphtho[1,8-cd] researchgate.netnih.govoxathiole 2,2-dioxide.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a compound by measuring its exact mass with high accuracy. For Naphtho[1,8-cd] mdpi.comnih.govoxathiole 2,2-dioxide (CAS 83-31-8), the molecular formula has been confirmed as C₁₀H₆O₃S. ugr.eschemscene.combldpharm.com HRMS analysis provides an experimental mass that can be compared to the theoretically calculated (monoisotopic) mass. The close correlation between the observed and calculated values confirms the molecular formula and, by extension, the compound's identity.
The calculated monoisotopic mass for C₁₀H₆O₃S is 206.00376 Da. While specific experimental HRMS reports are not broadly published, chemical databases confirm the compound's composition with a listed exact mass of 206.004 Da. molbase.com
Table 1: HRMS Data for Naphtho[1,8-cd] mdpi.comnih.govoxathiole 2,2-dioxide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆O₃S |
| Calculated Exact Mass (Monoisotopic) | 206.00376 Da |
| Nominal Mass (Integer) | 206 Da |
This table presents theoretical and database-referenced mass data for Naphtho[1,8-cd] mdpi.comnih.govoxathiole 2,2-dioxide.
X-ray Crystallography for Precise Three-Dimensional Molecular Architecture
The derivative, Naphtho[1,8-cd] mdpi.comnih.govoxathiole 2,2-dioxide, is known to be a stable, light yellow crystalline solid. molbase.comcymitquimica.com However, despite its established existence as a crystal, a detailed single-crystal X-ray diffraction study providing specific structural parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates is not available in the surveyed public-domain scientific literature or crystallographic databases. While structural data exists for other complex, fused naphtho-heterocycles, this information is not directly applicable to the precise architecture of Naphtho[1,8-cd] mdpi.comnih.govoxathiole or its 2,2-dioxide derivative. nih.gov
Therefore, a data table for the crystallographic parameters of Naphtho[1,8-cd] mdpi.comnih.govoxathiole cannot be provided at this time.
Theoretical and Computational Investigations of Naphtho 1,8 Cd 1 2 Oxathiole
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like Naphtho[1,8-cd] researchgate.netresearchgate.netoxathiole. These theoretical approaches provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for predicting the properties of organic molecules. For a comprehensive analysis of Naphtho[1,8-cd] researchgate.netresearchgate.netoxathiole, DFT calculations would be employed to determine its ground-state molecular geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.
Following geometry optimization, a range of electronic properties would be calculated. These typically include:
Total Energy: A measure of the molecule's stability.
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Such calculations have been successfully applied to various complex naphthalene (B1677914) derivatives to elucidate their structural and electronic features.
Analysis of Molecular Orbitals and Electron Density Distribution
The distribution of electrons within a molecule governs its chemical behavior. An analysis of the molecular orbitals (MOs) of Naphtho[1,8-cd] researchgate.netresearchgate.netoxathiole would be crucial. Specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, mapping the electron density distribution would reveal the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. Techniques such as Natural Bond Orbital (NBO) analysis would also be used to provide a detailed picture of the bonding within the molecule, including any charge transfer interactions.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is an invaluable tool for exploring the potential reaction pathways of Naphtho[1,8-cd] researchgate.netresearchgate.netoxathiole. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reactions.
This approach would allow for a systematic investigation of, for example, its thermal or photochemical reactivity, its behavior in the presence of various reagents, and the feasibility of different synthetic routes. Understanding the energetics of these processes is key to controlling reaction outcomes and designing new synthetic methodologies. While specific studies on Naphtho[1,8-cd] researchgate.netresearchgate.netoxathiole are not prominent, the general methodology is well-established for related heterocyclic systems.
In Silico Prediction of Molecular Interactions and Properties Relevant to Chemical Reactivity
In silico methods encompass a range of computational techniques used to predict molecular properties and interactions. For Naphtho[1,8-cd] researchgate.netresearchgate.netoxathiole, these predictions would be highly valuable for understanding its potential applications and chemical behavior.
Relevant properties that can be predicted include:
Topological Polar Surface Area (TPSA): This property is correlated with a molecule's ability to permeate cell membranes.
LogP (Partition Coefficient): This value indicates the lipophilicity of the molecule, which is important in medicinal chemistry and environmental science.
Reactivity Descriptors: Various reactivity indices derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, can provide a quantitative measure of the molecule's reactivity.
Table 1: Computationally Predicted Properties for a Related Compound
| Compound Name | Topological Polar Surface Area (TPSA) | LogP |
| Naphtho[1,8-cd] researchgate.netresearchgate.netoxathiole 2,2-dioxide | 43.37 | 1.9209 |
This data is for a related compound and is provided for illustrative purposes.
Advanced Research Applications of Naphtho 1,8 Cd 1 2 Oxathiole in Materials Science and Chemical Sensing
Utilization in Fluorescent Probe and Chemosensor Development
There is no direct evidence in the reviewed literature of Naphtho[1,8-cd] chemscene.comnih.govoxathiole being utilized in the development of fluorescent probes or chemosensors. Research in this area predominantly features other naphthalene-based fluorophores, particularly 1,8-naphthalimide (B145957) derivatives. mdpi.comrsc.orgmdpi.com These naphthalimides are well-regarded for their excellent photostability, high fluorescence quantum yields, and the tunability of their optical properties, making them ideal candidates for sensing applications. mdpi.commdpi.com
Design Principles for Optical Detection of Analytes (e.g., metal cations, pH)
The design of fluorescent sensors often involves integrating a recognition site (receptor) for the analyte with a signaling unit (fluorophore). For instance, 1,8-naphthalimide-based sensors have been designed for detecting metal ions like Pb²⁺ and Hg²⁺, as well as for sensing pH changes. mdpi.commdpi.com The sensing mechanism frequently relies on processes like Photoinduced Electron Transfer (PET), where the binding of an analyte to the receptor modulates the fluorescence emission of the naphthalimide core. mdpi.com A novel 1,8-naphthalimide derivative has been shown to act as a selective chemosensor for high pH and Hg²⁺ ions in aqueous solutions. mdpi.com However, no such design principles or applications have been reported for Naphtho[1,8-cd] chemscene.comnih.govoxathiole.
Investigation of Photoacidic Properties for Sensing Applications
The investigation of photoacidic properties, where a molecule becomes more acidic in its excited state, is a known strategy for developing pH sensors. While some complex aromatic alcohols exhibit this behavior, there are no available studies on the photoacidic properties of Naphtho[1,8-cd] chemscene.comnih.govoxathiole or its application in sensing.
Exploration in Organic Electronic Materials
The exploration of Naphtho[1,8-cd] chemscene.comnih.govoxathiole in organic electronic materials appears to be an uninvestigated area. The focus in the literature is on other classes of naphthalene-containing compounds.
Potential as Luminophores and Dyes
1,8-naphthalimide derivatives are widely recognized for their use as highly fluorescent dyes and luminophores in various applications, including liquid crystal displays and organic light-emitting materials. mdpi.comrsc.org Their strong fluorescence is a key characteristic that has been extensively studied and applied. sci-hub.se In contrast, the luminophoric or dyeing potential of Naphtho[1,8-cd] chemscene.comnih.govoxathiole has not been described.
Considerations for Energochromophores and Organic Conductors
Research into organic conductors has explored related sulfur- and selenium-containing naphthalene (B1677914) derivatives, but not the oxathiole. For example, the dithiole analogue, Naphtho[1,8-cd]-1,2-dithiole, has been studied in the context of materials science. researchgate.net There is no information available regarding the consideration of Naphtho[1,8-cd] chemscene.comnih.govoxathiole for applications as energochromophores or in organic conductors.
Role as Versatile Intermediate Building Blocks in Complex Organic Synthesis
While heterocyclic compounds based on the naphthalene framework are crucial building blocks in organic synthesis, the specific role of Naphtho[1,8-cd] chemscene.comnih.govoxathiole as a versatile intermediate is not well-documented. nih.govmdpi.com Its oxidized form, Naphtho[1,8-cd] chemscene.comnih.govoxathiole 2,2-dioxide (naphthalene-1,8-sultone), is a commercially available compound used in chemical synthesis. chemscene.com Similarly, halogenated 1,8-naphthalic anhydrides are described as powerful building blocks for creating functional dyes and pigments. mdpi.com The related Naphtho[1,8-de] chemscene.comnih.govoxazine (B8389632) derivatives also serve as precursors for synthesizing other complex naphthalene structures. nih.govmdpi.com However, the synthetic utility of the parent Naphtho[1,8-cd] chemscene.comnih.govoxathiole remains largely unexplored in the available literature.
Future Research Directions and Unexplored Avenues in Naphtho 1,8 Cd 1 2 Oxathiole Chemistry
Development of Green and Sustainable Synthetic Methodologies
The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For Naphtho[1,8-cd]oxathiole, moving beyond traditional, often harsh, synthetic methods is crucial. A primary area of focus should be the development of green and sustainable synthetic methodologies.
One promising avenue is the application of flow chemistry . Continuous-flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfur heterocycles in flow systems has been demonstrated to be a viable and efficient approach. Adapting these methods to the peri-functionalization of naphthalene (B1677914) derivatives could lead to a more sustainable route to the Naphtho[1,8-cd]oxathiole core.
Another key area for development is the use of eco-friendly reagents and solvent systems . Research into the use of aqueous polysulfide solutions for the introduction of sulfur under mild and homogeneous conditions presents a greener alternative to traditional sulfurating agents. The exploration of solvent-free reaction conditions or the use of biodegradable solvents would further enhance the sustainability of the synthesis.
Future research should also investigate catalytic C-S bond formation reactions. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of sulfur-containing heterocycles due to the low cost and stability of the catalysts. Developing a catalytic system for the direct C-S bond formation on a naphthalene precursor would be a significant step forward.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques
A thorough understanding of the reaction mechanisms and photophysical properties of Naphtho[1,8-cd]oxathiole is essential for its rational application. Advanced spectroscopic techniques can provide unprecedented insights into the dynamics of this molecule.
Ultrafast transient absorption spectroscopy is a powerful tool for probing the excited-state dynamics of polycyclic aromatic compounds. By studying analogous polycyclic aromatic sulfur heterocycles, researchers can elucidate relaxation mechanisms, including exciton (B1674681) localization and intersystem crossing, on femtosecond to picosecond timescales. Such studies on Naphtho[1,8-cd]oxathiole and its derivatives would reveal how structural modifications influence their photophysical behavior, which is critical for applications in optoelectronics.
In situ spectroscopic techniques , such as in situ Raman spectroscopy and spectroelectrochemistry, can provide real-time monitoring of the chemical and electronic changes occurring during the synthesis and redox processes of Naphtho[1,8-cd]oxathiole. This would allow for the direct observation of reaction intermediates and a deeper understanding of the reaction pathways, facilitating the optimization of synthetic procedures and the design of molecules with specific redox properties.
Computational methods, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT) , will play a crucial role in complementing experimental studies. These calculations can predict ground and excited-state properties, model reaction pathways, and help interpret complex spectroscopic data, thereby guiding the synthetic efforts towards molecules with desired characteristics.
Rational Design and Synthesis of Naphtho[1,8-cd]oxathiole Derivatives with Tunable Electronic and Optical Properties
A key to unlocking the potential of Naphtho[1,8-cd]oxathiole lies in the ability to systematically tune its electronic and optical properties through rational design and synthesis of its derivatives. The introduction of various functional groups onto the naphthalene core can significantly alter the molecule's frontier molecular orbitals (HOMO and LUMO), and consequently its absorption, emission, and charge-transport properties.
The electronic nature of substituents plays a critical role. Electron-donating groups, such as amino (-NH2) or methoxy (B1213986) (-OCH3), are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like cyano (-CN) or nitro (-NO2), will lower the LUMO energy level, also resulting in a smaller energy gap. The strategic placement of these substituents on the naphthalene ring will allow for fine-tuning of the optoelectronic properties.
Another powerful strategy for modifying the properties of Naphtho[1,8-cd]oxathiole is through thionation . The replacement of the oxygen atom in the oxathiole ring with a sulfur atom to form a dithiole ring system could lead to significant changes in the electronic structure, potentially lowering the LUMO energy level and enhancing intermolecular interactions, which is beneficial for charge transport in organic electronic devices.
The table below illustrates the hypothetical effect of different substituents on the electronic and optical properties of Naphtho[1,8-cd]oxathiole, providing a roadmap for the rational design of new derivatives.
| Substituent (Position) | Predicted Effect on HOMO/LUMO | Predicted Absorption/Emission Shift | Potential Application |
| 4-NH2 | Raise HOMO | Red-shift | Organic Light-Emitting Diodes (OLEDs) |
| 4-CN | Lower LUMO | Red-shift | Organic Photovoltaics (OPVs) |
| 6,7-di(OCH3) | Raise HOMO | Red-shift | Fluorescent Probes |
| Thionation (O to S) | Lower LUMO | Red-shift | n-type Organic Field-Effect Transistors (OFETs) |
Exploration of Novel Applications in Emerging Fields of Materials Science and Nanoscience
The unique structural and anticipated electronic properties of Naphtho[1,8-cd]oxathiole and its derivatives make them promising candidates for a range of novel applications in materials science and nanoscience.
In the realm of organic electronics , the planar and rigid structure of the Naphtho[1,8-cd]oxathiole core is expected to facilitate strong π-π stacking, which is crucial for efficient charge transport. This makes these compounds attractive targets for the development of new organic semiconductors for use in OFETs, OPVs, and OLEDs. The ability to tune the HOMO/LUMO levels through derivatization will be key to optimizing their performance in these devices.
The incorporation of Naphtho[1,8-cd]oxathiole derivatives into nanomaterials opens up further possibilities. For instance, their use as ligands for quantum dots (QDs) could influence the growth, stability, and electronic properties of the nanocrystals. Organosulfur compounds have been shown to play a role in the surface chemistry of QDs, and the rigid Naphtho[1,8-cd]oxathiole structure could provide a well-defined interface for controlling charge transfer processes.
Q & A
What are the established synthetic routes for Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide, and what are the critical reaction parameters?
Level: Basic
Methodological Answer:
The compound is synthesized via intramolecular cyclization of 1-naphthol-8-sulfonic acid under acidic or thermal conditions. Key steps include sulfonation of 1-naphthol followed by dehydration to form the sultone ring. Critical parameters include:
- Temperature control : Cyclization typically requires heating at 150–200°C to promote dehydration while avoiding decomposition .
- Acid catalysis : Sulfuric acid or polyphosphoric acid facilitates sulfonation and cyclization .
- Purification : Recrystallization from ethanol/water mixtures yields pure crystals, confirmed by melting point (154–157°C) and NMR spectroscopy .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.2–8.5 ppm) and confirms the absence of free sulfonic acid protons .
- FT-IR : Peaks at 1170 cm⁻¹ (S=O asymmetric stretch) and 960 cm⁻¹ (S–O–C cyclic ether) validate the sultone structure .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing planar naphthalene systems and dihedral angles between the oxathiole ring and naphthalene plane .
How does this compound interact with β-cyclodextrins, and what methodologies quantify these host-guest interactions?
Level: Advanced
Methodological Answer:
The compound forms inclusion complexes with β-cyclodextrin (β-CD) via hydrophobic interactions between the naphthalene moiety and the β-CD cavity. Methodologies include:
- Fluorescence titration : Monitors enhanced fluorescence (λₑₓ = 340 nm, λₑₘ = 450 nm) as β-CD concentration increases, with Job plot analysis determining a 1:1 stoichiometry .
- Isothermal titration calorimetry (ITC) : Measures binding constants (Kₐ ~ 10³ M⁻¹) and thermodynamic parameters (ΔH, ΔS) to assess spontaneity .
- Molecular docking : Simulations (e.g., AutoDock) predict orientation, showing the sulfone group oriented toward β-CD’s hydrophilic rim .
What challenges arise in using this compound to form redox-active self-assembled monolayers (SAMs) on gold surfaces?
Level: Advanced
Methodological Answer:
- SAM formation : Thiolated derivatives (e.g., naphtho[1,8-cd]-1,2-dithiol) anchor to Au(111) via Au–S bonds. Challenges include:
- Electrochemical characterization : Cyclic voltammetry (CV) in 0.1 M H₂SO₄ shows reversible redox peaks (E₁/₂ = 0.25 V vs. Ag/AgCl), attributed to sulfone group reduction .
How can computational methods predict the reactivity of this compound in heterocyclic synthesis?
Level: Advanced
Methodological Answer:
- DFT calculations : Gaussian software calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. The sulfone group’s electron-withdrawing effect directs electrophilic substitution to the naphthalene C4 position .
- Mechanistic studies : For heterocyclic reactions (e.g., isoxazole formation), transition state modeling (IRC analysis) identifies rate-limiting steps, such as nitrile oxide cyclization .
- Contradictions : Experimental yields of 1,2,8-trisubstituted naphthalenes may deviate from predictions due to steric effects, necessitating MD simulations to assess conformational flexibility .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are addressed via:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., nitro, amino groups) identifies pharmacophores. For example, nitro derivatives show enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) .
- Metabolic stability assays : Liver microsome testing reveals rapid oxidation of methyl esters, explaining inconsistent in vivo results .
- Crystallographic data : Comparing binding modes (e.g., with DNA gyrase via PDB 1KZN) clarifies target specificity .
How is the compound utilized in synthesizing naphtho-fused heterocycles, and what experimental pitfalls occur?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
